molecular formula C6H7NO2 B12442469 5-Methylpyridine-2,4(1H,3H)-dione

5-Methylpyridine-2,4(1H,3H)-dione

Cat. No.: B12442469
M. Wt: 125.13 g/mol
InChI Key: FXKUDVJUXMNPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-5-methyl-3H-pyridin-2-one is a heterocyclic compound that belongs to the class of pyridinones. This compound is characterized by a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl group at the 5-position. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-methyl-3H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-2-methylpyridine with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by the cyclization of 4-hydroxy-2-methylpyridine with formamide in the presence of a catalyst such as phosphoric acid .

Industrial Production Methods

In industrial settings, the production of 4-hydroxy-5-methyl-3H-pyridin-2-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-5-methyl-3H-pyridin-2-one.

    Reduction: Formation of 4-hydroxy-5-methyl-3H-pyridin-2-ol.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

The compound 5-Methylpyridine-2,4(1H,3H)-dione and its derivatives have applications in diverse scientific research fields, including pharmaceutical development and chemical synthesis.

Synthesis of Finerenone Intermediate

  • Role in Finerenone Production this compound is a key intermediate in the synthesis of Finerenone, a non-steroidal antagonist of the mineral corticoid receptor . Finerenone is used in the treatment of cardiovascular and renal diseases, such as heart failure and diabetic nephropathy .
  • Production Process A method for producing 4-amino-5-methyl-2(1H) pyridone involves reacting 2-chloro-5-methyl-4-pyridinamine with KOH in methanol in an autoclave at elevated temperatures . The process can be enhanced by first hydrogenating nitro-N-oxide on a platinum catalyst and then reacting the obtained chloromethylamino-pyridine in an autoclave with potassium hydroxide in methanol .
  • Advantages of the Method The method allows for efficient synthesis without the use of chromatography and is suitable for upscaling . Starting from nitro-N-oxide, the target compound can be produced with a total yield of 84% in high purity (greater than 99%) via two chemical steps .

Use in Chemical Synthesis

  • Synthesis of Pyridine Derivatives this compound is used as a building block in the synthesis of various pyridine derivatives . Condensation and ring-closing reactions are employed in these syntheses .
  • Hermidin Synthesis 5-hydroxy-4-methoxy-1-methylpyridine-2,6(1H,3H)-dione, also known as hermidin, can be synthesized and is found in Mercurialis perennis . Hermidin can be oxidized to produce 4-methoxy-1-methylpyridine-2,3,6-trione .
  • Thiazolopyridine Derivatives Novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have been synthesized and evaluated for biological activity . These compounds have shown potential as antimicrobial agents .

Antimicrobial Research

  • Antibacterial Activity Derivatives of this compound have demonstrated antibacterial capabilities against Pseudomonas aeruginosa and Escherichia coli .
  • Molecular Docking Studies Computational docking studies reveal that these compounds exhibit good interactions with anti-microbial strains, highlighting their potential in antimicrobial applications .

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylpyridine: Similar structure but lacks the 5-methyl group.

    5-hydroxy-2-methylpyridine: Similar structure but lacks the 4-hydroxy group.

    4-hydroxy-3-methylpyridine: Similar structure but the methyl group is at the 3-position.

Uniqueness

4-hydroxy-5-methyl-3H-pyridin-2-one is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in its analogs, making it a valuable compound for various applications.

Biological Activity

5-Methylpyridine-2,4(1H,3H)-dione, also known as 5-methyl-2,4-dioxo-3-pyridinecarboxylic acid, is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and antiviral activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N1O2C_7H_7N_1O_2. Its structure features a pyridine ring with two carbonyl groups at positions 2 and 4, and a methyl group at position 5. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, a study on related compounds showed that various pyridine derivatives had potent activity against several bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial DNA synthesis or cell wall integrity.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
5-BromouracilS. aureus16 µg/mL
5-Methyl-2-pyridinonePseudomonas aeruginosa64 µg/mL

Anticancer Activity

Pyridine derivatives have shown potential as anticancer agents through various mechanisms including inhibition of key enzymes involved in cancer cell proliferation. For example, a study highlighted that certain methylated pyridine derivatives could inhibit the growth of cancer cells by targeting specific kinases .

Case Study: Inhibition of ALK2 Kinase

A notable case study involved the compound M4K2009 (a derivative of this compound) which was tested for its ability to inhibit ALK2 kinase activity. The results indicated that M4K2009 maintained significant potency with an IC50 value of approximately 8 µM . This suggests that modifications to the methyl group position can influence biological activity significantly.

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored. Studies indicate that certain compounds can inhibit viral replication by interfering with viral polymerases or other essential viral proteins. For instance, related compounds demonstrated effective inhibition against HIV protease .

Table 2: Antiviral Activity of Related Pyridine Compounds

Compound NameVirus TypeIC50 (µM)
M4K2009HIV8
LDN-193189ALK2>50

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds can act as competitive inhibitors for enzymes critical for microbial growth or cancer cell proliferation.
  • DNA Interference : Similar to other pyrimidine analogs like bromouracil, it can replace thymine in DNA synthesis, leading to faulty replication processes .
  • Cell Membrane Disruption : Some derivatives may disrupt bacterial cell membranes, leading to cell lysis.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

5-methyl-1H-pyridine-2,4-dione

InChI

InChI=1S/C6H7NO2/c1-4-3-7-6(9)2-5(4)8/h3H,2H2,1H3,(H,7,9)

InChI Key

FXKUDVJUXMNPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.